An In-depth Technical Guide to Mal-amido-PEG15-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Mal-amido-PEG15-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG15-acid is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This molecule features a maleimide group at one terminus and a carboxylic acid group at the other, connected by a 15-unit polyethylene glycol (PEG) spacer. The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins and peptides, while the carboxylic acid allows for conjugation to amine-containing molecules. The hydrophilic PEG chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugate.
Chemical Structure and Properties
The fundamental structure of Mal-amido-PEG15-acid consists of three key components:
-
Maleimide Group: This functional group selectively reacts with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[1] This reaction is highly efficient under mild physiological conditions (pH 6.5-7.5).
-
Polyethylene Glycol (PEG) Spacer: The 15-unit PEG chain is a flexible, hydrophilic polymer that imparts several advantageous properties. It increases the aqueous solubility of the molecule and the final conjugate, reduces steric hindrance between the conjugated molecules, and can decrease the immunogenicity of the bioconjugate.
-
Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues or the N-terminus of proteins, to form a stable amide bond. This reaction typically requires the use of carbodiimide chemistry (e.g., with EDC and NHS).
Quantitative Data Summary
While specific experimental data for the PEG15 variant is limited in publicly available literature, the following table summarizes its known properties and provides comparative data from related Mal-amido-PEG-acid linkers.
| Property | Mal-amido-PEG15-acid | Mal-amido-PEG2-acid | Mal-amido-PEG8-acid | Mal-amido-PEG12-acid |
| Molecular Weight ( g/mol ) | 901.00[2] | 328.32[1] | 592.64[1] | 768.84[3] |
| Molecular Formula | C40H72N2O20 | C14H20N2O7 | C26H44N2O13 | C34H60N2O17 |
| Purity | Typically >95% | ≥95% | >95% | ≥98% |
| Solubility | Soluble in DMSO, DMF, and water | Soluble in DMSO, DMF, and water | Soluble in DMSO (250 mg/mL), Ethanol (100 mg/mL) | Soluble in aqueous media |
| Storage Conditions | -20°C | -20°C | -20°C | -20°C |
Key Applications
The unique architecture of Mal-amido-PEG15-acid makes it a versatile tool for a range of bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing.
-
PEGylation: The hydrophilic PEG spacer can be used to modify proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase the half-life of a drug in circulation by reducing renal clearance and protecting it from enzymatic degradation.
-
Surface Modification: Mal-amido-PEG15-acid can be used to functionalize surfaces of nanoparticles, liposomes, and other drug delivery systems. This can improve their biocompatibility and allow for the attachment of targeting ligands.
-
PROTACs: This linker can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.
Experimental Protocols
The following is a generalized protocol for the conjugation of a thiol-containing protein (e.g., an antibody) to an amine-containing molecule using Mal-amido-PEG15-acid.
Part 1: Reaction of Mal-amido-PEG15-acid with the Thiol-Containing Protein
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfide bonds)
-
Mal-amido-PEG15-acid
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M L-cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants: Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Dissolve the Mal-amido-PEG15-acid in a suitable organic solvent (e.g., DMSO or DMF) and then dilute it in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Mal-amido-PEG15-acid to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess linker and quenching reagent by size-exclusion chromatography or dialysis.
Part 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
Materials:
-
PEGylated protein from Part 1
-
Amine-containing molecule (e.g., a drug)
-
Activation Buffer: MES buffer, pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Activation of Carboxylic Acid: Dissolve the PEGylated protein in the activation buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature to form the NHS ester.
-
Conjugation Reaction: Immediately add the activated PEGylated protein to the amine-containing molecule dissolved in the reaction buffer. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
Visualizations
Maleimide-Thiol Conjugation Reaction
Experimental Workflow for ADC Synthesis
